Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride typically involves a multi-step reaction. One common method includes the following steps :
Stage 1: Benzyl 4-oxo-1-piperidinecarboxylate is reacted with hydrazine hydrate in methanol at 50°C for 30 minutes.
Stage 2: The resulting product is then treated with sodium tetrahydroborate in methanol at 50°C for 18 hours.
The reaction yields Benzyl 4-hydrazinylpiperidine-1-carboxylate as a clear oil with a yield of approximately 58% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium tetrahydroborate.
Substitution: It can participate in substitution reactions, particularly involving the hydrazinyl group.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the initial reaction stage with benzyl 4-oxo-1-piperidinecarboxylate.
Sodium Tetrahydroborate: Employed in the reduction step to form the final product.
Major Products Formed
The primary product formed from these reactions is Benzyl 4-hydrazinylpiperidine-1-carboxylate, which can be further processed to obtain its hydrochloride salt .
Scientific Research Applications
Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-hydroxypiperidine: Another piperidine derivative used in similar research applications.
Benzyl 4-hydroxy-1-piperidinecarboxylate: A related compound with hydroxyl functionality.
Uniqueness
Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is unique due to its hydrazinyl group, which allows for specific chemical modifications and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
benzyl 4-hydrazinylpiperidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c14-15-12-6-8-16(9-7-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,15H,6-10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSNEAWYMAVRKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NN)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737270 | |
Record name | Benzyl 4-hydrazinylpiperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916831-70-4 | |
Record name | Benzyl 4-hydrazinylpiperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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